Cas no 15898-26-7 (4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid)

4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid is a benzoic acid derivative featuring a 2,5-dimethylpyrrole substituent at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its dual functional groups, which allow for further derivatization. The carboxylic acid moiety provides reactivity for amidation or esterification, while the pyrrole ring offers potential for coordination chemistry or heterocyclic modifications. Its structural features make it a useful intermediate in the development of bioactive molecules, ligands, or functional materials. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its purity and well-defined structure support precise applications in research and industrial processes.
4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid structure
15898-26-7 structure
Product Name:4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid
CAS No:15898-26-7
MF:C13H13NO2
MW:215.247823476791
MDL:MFCD00453921
CID:233674
PubChem ID:459078
Update Time:2025-10-29

4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid
    • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-carboxylic acid
    • 4-(2,5-DIMETHYL-PYRROL-1-YL)-BENZOIC ACID
    • 4-(2,5-dimethylpyrrol-1-yl)benzoic acid
    • Benzoic acid,4-(2,5-dimethyl-1H-pyrrol-1-yl)-
    • 2,5-Dimethyl-N-4'-carboxyphenyl-pyrrol
    • J-513267
    • EN300-07368
    • EU-0071184
    • SB62273
    • p-(2,5-Dimethyl-1-pyrryl)benzoic acid
    • cid_459078
    • W17513
    • FT-0616504
    • SY079916
    • CS-0061294
    • BDBM52283
    • 7T-0322
    • BB 0217841
    • AKOS000104137
    • Maybridge1_006578
    • Benzoic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-
    • SR-01000430236-1
    • MFCD00453921
    • CHEMBL212827
    • SR-01000430236
    • SMR000135139
    • 4-(2,5-dimethyl-1-pyrrolyl)benzoic acid
    • MLS000530162
    • Oprea1_664850
    • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenecarboxylic acid
    • HMS560C22
    • SCHEMBL3196501
    • Oprea1_047150
    • DTXSID80332598
    • 15898-26-7
    • N-(4-Carboxy)phenyl-2,5-dimethylpyrrole
    • Z56955916
    • DB-043408
    • ALBB-020765
    • STK199648
    • BBL012536
    • pyrrole, 1-(4-carboxy)phenyl-2,5-dimethyl-
    • 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid
    • MDL: MFCD00453921
    • Inchi: 1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16)
    • InChI Key: WNZAIUIEXCYTCY-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC(=CC=1)N1C(C)=CC=C1C)=O

Computed Properties

  • Exact Mass: 215.09500
  • Monoisotopic Mass: 214.086804
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.1
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.14
  • Melting Point: 181-184°C
  • Boiling Point: 383.8°Cat760mmHg
  • Flash Point: 185.9°C
  • Refractive Index: 1.579
  • PSA: 42.23000
  • LogP: 2.79230

4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid Security Information

  • Hazard Statement: Harmful
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38
  • Safety Term:S26-36/37/39

4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:15898-26-7)4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid
Order Number:A809987
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):166.0/330.0
Email:sales@amadischem.com

Additional information on 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid

Introduction to 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid (CAS No. 15898-26-7) and Its Emerging Applications in Chemical Biology

4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid, identified by the chemical abstracts service number 15898-26-7, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This benzoic acid derivative features a pyrrole ring substituted at the 2 and 5 positions with methyl groups, which imparts distinct electronic and steric characteristics to the molecule. The combination of a benzoic acid moiety with a dimethyl-substituted pyrrole core makes it an intriguing candidate for various biochemical and pharmaceutical applications.

The structure of 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid suggests potential interactions with biological targets such as enzymes and receptors. The benzoic acid moiety is well-known for its role in drug design, often serving as a pharmacophore due to its ability to engage in hydrogen bonding and hydrophobic interactions. Meanwhile, the pyrrole ring, particularly when substituted with methyl groups, can influence the molecule's solubility, metabolic stability, and binding affinity. These features make it a valuable scaffold for developing novel compounds with therapeutic potential.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid with various biological targets. Studies indicate that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. For instance, preliminary computational studies suggest that it could interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins involved in inflammation and pain. This potential makes it a promising candidate for further investigation in the development of anti-inflammatory agents.

Moreover, the dimethyl-pyrrol-1-yl substituent in 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid has been shown to enhance the molecule's bioavailability and metabolic stability. This is particularly important in drug development, where poor bioavailability or rapid degradation can limit the efficacy of a therapeutic agent. By optimizing the substitution pattern on the pyrrole ring, researchers can fine-tune the pharmacokinetic properties of this compound, potentially leading to more effective drug candidates.

In vitro studies have begun to uncover the biological activities of 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid. Initial experiments suggest that it may possess antioxidant properties, which could be beneficial in protecting cells from oxidative stress induced by reactive oxygen species. Additionally, its interaction with mitochondrial enzymes has been explored, indicating potential roles in energy metabolism regulation. These findings open up new avenues for research into its applications in neuroprotective therapies and metabolic disorders.

The synthesis of 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid has also been refined through modern synthetic methodologies. Advances in catalytic processes and green chemistry principles have allowed for more efficient and environmentally friendly routes to this compound. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the pyrrole-benzoic acid core efficiently. Such improvements not only enhance scalability but also align with the growing emphasis on sustainable chemical practices in pharmaceutical research.

Future directions for research on 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid include exploring its role in modulating immune responses. The compound's ability to interact with immune cell signaling pathways may make it useful in developing immunomodulatory therapies for conditions such as autoimmune diseases or chronic inflammation. Preclinical studies are underway to evaluate its efficacy and safety profile in animal models.

Another exciting area of investigation is the potential use of 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid as a tool compound in chemical biology research. Its well-defined structure and predicted biological activities make it an excellent candidate for use as an inhibitor or modulator in biochemical assays. Such tools are invaluable for dissecting complex biological pathways and identifying new therapeutic targets.

The growing interest in 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid underscores its significance as a building block for drug discovery and biochemical research. As our understanding of its properties expands through both experimental and computational studies, new opportunities for its application are likely to emerge. The combination of its unique structural features and promising biological activities positions this compound as a key player in future advancements across multiple disciplines within chemical biology.

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Amadis Chemical Company Limited
(CAS:15898-26-7)4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid
A809987
Purity:99%/99%
Quantity:5g/10g
Price ($):166.0/330.0
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